Benzo[a]pyrene-1,6-dione
Description
Contextual Significance of Benzo[a]pyrene (B130552) Metabolites within Environmental Chemistry
The environmental fate of Benzo[a]pyrene is a critical area of research, as its transformation products can possess distinct chemical properties. B[a]P metabolites, particularly diones, are not only formed within biological systems but also through abiotic processes in the environment.
Research has shown that Benzo[a]pyrene diones, including Benzo[a]pyrene-1,6-dione (B31467), Benzo[a]pyrene-3,6-dione, and Benzo[a]pyrene-6,12-dione, are major products of the oxidative degradation of B[a]P under atmospheric conditions. acs.org Studies conducted on air particulate matter have identified these diones, with their formation showing a correlation with solar irradiation, indicating a photochemical mechanism. acs.org For instance, concentrations of B[a]P diones were found to be higher on filters collected during the daytime compared to those from the night. acs.org
In aquatic environments, the phototransformation of B[a]P is also a significant pathway for its degradation. acs.org The presence of natural porphyrins, such as chlorophyll, has been found to accelerate this process under solar irradiation. acs.org The primary products of this accelerated phototransformation are B[a]P-quinones, including this compound. acs.org The proposed mechanism involves the photocatalytic generation of singlet oxygen by the porphyrins, which then oxidizes B[a]P. acs.org The formation of these oxidized derivatives in soil, air, and water complicates environmental analysis and risk assessment, as they represent a distinct class of compounds derived from a ubiquitous pollutant. cdnsciencepub.com
| Environmental Matrix | Process | Key Findings | Identified Products | Reference |
|---|---|---|---|---|
| Air Particulate Matter | Atmospheric Oxidative Degradation | Formation correlates with solar irradiation; higher concentrations observed during the day. | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | acs.org |
| Water | Phototransformation (accelerated by natural porphyrins) | Process driven by photocatalytic generation of singlet oxygen. | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | acs.org |
| Simulated Environmental Oxidations | Direct Photooxidation / Singlet Oxygen Reaction | Singlet oxygen is implicated in the formation of diones. | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | cdnsciencepub.com |
Overview of this compound's Role in Benzo[a]pyrene Biotransformation Pathways
Benzo[a]pyrene is chemically inert and requires metabolic activation to exert its biological effects. acs.orgnih.gov This biotransformation occurs via three primary pathways: the diol-epoxide pathway, the o-quinone pathway, and the radical cation pathway. acs.orgnih.goviarc.fr this compound is recognized as a signature metabolite of the radical cation pathway. acs.orgnih.gov
This pathway involves a one-electron oxidation of B[a]P, which can be mediated by enzymes such as peroxidases (e.g., prostaglandin-H synthase) or certain cytochrome P450 (CYP) monooxygenases. acs.orgnih.govnih.gov The resulting radical cation is a reactive intermediate that can lead to the formation of quinones. nih.gov Specifically, B[a]P-1,6-dione and B[a]P-3,6-dione are the characteristic products of this metabolic route. acs.orgnih.gov
Studies using human bronchoalveolar (H358) cells have demonstrated the presence of all three metabolic pathways, with B[a]P-1,6-dione being successfully quantified as a product of the radical cation pathway. acs.orgnih.govnih.gov Research on rat liver microsomes has further detailed the role of specific enzymes. mdpi.comnih.gov For example, experiments using antibodies to inhibit specific CYP isozymes showed that MC-P-448 (a form of cytochrome P-450) is important in the metabolism of B[a]P to several products, while antibodies against another isozyme, PB-P-450, actually enhanced the formation of this compound by 80%. nih.gov While the formation of quinones has been considered part of a detoxification process, there is also evidence that they can undergo redox cycling, which contributes to oxidative stress. oup.com
| Metabolic Pathway | Key Enzymes | Signature Metabolites | Experimental System | Reference |
|---|---|---|---|---|
| Radical Cation Pathway | Peroxidases (e.g., Prostaglandin-H synthase), Cytochrome P450 (CYP) Monooxygenases | B[a]P-1,6-dione, B[a]P-3,6-dione | Human Bronchoalveolar (H358) Cells | acs.orgnih.govnih.gov |
| Cytochrome P-450 (MC-P-448, PB-P-450) | B[a]P-1,6-dione, B[a]P-3,6-dione | Rat Liver Microsomes | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[b]pyrene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10O2/c21-17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWHZARNAGLRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=C4C(=O)C=CC5=C4C3=C(C2=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80952917 | |
| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3067-13-8, 64133-79-5 | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzo(a)pyrene-1,6-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067138 | |
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| Record name | Benzo(a)pyrene-1,6-dione, radical ion(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[a]pyrene-1,6-dione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30985 | |
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| Record name | Benzo[pqr]tetraphene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80952917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZO(A)PYRENE-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS3758O6C7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biogenesis of Benzo a Pyrene 1,6 Dione
Enzymatic Pathways Leading to Benzo[a]pyrene-1,6-dione (B31467) Formation
The enzymatic production of this compound is primarily mediated by two major enzyme systems: Cytochrome P450s and peroxidases. These enzymes catalyze the oxidation of B[a]P and its metabolites, leading to the formation of various quinones, including the 1,6-dione isomer. nih.govmdpi.com
Cytochrome P450-Mediated Oxidation Mechanisms
Cytochrome P450 (CYP) monooxygenases, particularly isoforms CYP1A1 and CYP1B1, play a central role in the metabolism of B[a]P. nih.govnih.gov These enzymes can oxidize B[a]P to form phenolic metabolites, which can then be further oxidized to quinones. plos.org Specifically, the formation of B[a]P-1,6-dione can occur through the oxidation of precursor phenols. researchgate.netoup.com
In studies with rat liver microsomes, antibodies against a specific P450 isoform (MC-P-448) completely inhibited the formation of all ethyl acetate-soluble B[a]P metabolites, including this compound. nih.gov Conversely, antibodies against another isoform (PB-P-450) led to an 80% enhancement in the formation of this compound, suggesting complex regulatory interactions between different P450 enzymes. nih.gov
| CYP1A1 Variant | Total Quinone Production (pmol/min/pmol CYP) | This compound (% of total quinones) |
|---|---|---|
| CYP1A1.1 (Wild-type) | 0.92 | Not specified |
| CYP1A1.2 (I462V) | 0.42 | Not specified |
| CYP1A1.4 (T461N) | 0.72 | Not specified |
Peroxidase-Mediated Pathways and Radical Cation Route
An alternative enzymatic pathway for the formation of this compound involves a one-electron oxidation of B[a]P, a process catalyzed by peroxidases such as horseradish peroxidase (HRP) and prostaglandin (B15479496) H synthase (PHS). nih.govnih.gov This reaction generates a B[a]P radical cation, primarily at the C6 position. nih.govresearchgate.net This highly reactive intermediate can then lead to the formation of B[a]P diones, including the 1,6- and 3,6-isomers. nih.govnih.gov
Metabolism of B[a]P by HRP and PHS has been shown to yield exclusively B[a]P-1,6-, 3,6-, and 6,12-diones. nih.gov HRP, for example, produces approximately 40% B[a]P-1,6-dione from B[a]P. nih.gov The formation of these diones from the radical cation is a key feature of this pathway. nih.govacs.org The enzymatic oxidation of 6-hydroxybenzo[a]pyrene (B1212588) by rat liver homogenates also produces a mixture of diones, including the 1,6-isomer, with a distribution similar to that from the one-electron oxidation of B[a]P. cdnsciencepub.com
| Enzyme | This compound (%) | Benzo[a]pyrene-3,6-dione (%) | Benzo[a]pyrene-6,12-dione (%) |
|---|---|---|---|
| Horseradish Peroxidase (HRP) | ~40 | ~40 | ~20 |
Role of Specific Xenobiotic-Metabolizing Enzymes (e.g., NQO1, AKRs)
While not directly forming this compound from B[a]P, other xenobiotic-metabolizing enzymes play crucial roles in the broader metabolic pathways that can influence its levels.
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a detoxification enzyme that catalyzes the two-electron reduction of quinones to hydroquinones. mdpi.comnih.gov This action prevents the formation of semiquinone radicals and reactive oxygen species that can arise from the one-electron reduction of quinones. nih.gov NQO1 is known to reduce B[a]P-1,6-dione and B[a]P-3,6-dione to their corresponding hydroquinones. mdpi.comresearchgate.net This process is generally considered a detoxification step, as it facilitates conjugation and excretion. mdpi.com However, the resulting hydroquinones are also susceptible to autooxidation, which can regenerate the parent quinone. mdpi.comnih.gov
Non-Enzymatic Formation Pathways
In addition to enzymatic catalysis, this compound can also be formed through non-enzymatic processes, particularly through the autooxidation of certain B[a]P metabolites.
Autooxidation Processes of Benzo[a]pyrene Metabolites
The autooxidation of phenolic derivatives of B[a]P, such as 6-hydroxybenzo[a]pyrene, can lead to the formation of a mixture of B[a]P diones, including the 1,6-, 3,6-, and 6,12-isomers. nih.gov This process involves the spontaneous reaction of the phenol (B47542) with molecular oxygen. nih.gov Similarly, benzo[a]pyrenediols, which can be formed by the reduction of B[a]P-diones, are highly unstable in the presence of air and rapidly autooxidize back to the diones. nih.gov This autooxidation generates reactive oxygen species, such as hydrogen peroxide, superoxide (B77818), and hydroxyl radicals. nih.gov
Metabolic Transformations and Downstream Pathways of Benzo a Pyrene 1,6 Dione
Redox Cycling Mechanisms and Reactive Oxygen Species Generation
A central feature of the biochemistry of B[a]P-1,6-dione is its capacity to undergo redox cycling, a process that leads to the continuous generation of reactive oxygen species (ROS). tandfonline.comnih.gov This futile cycle involves the sequential reduction of the quinone to a hydroquinone (B1673460) and its subsequent autooxidation back to the parent quinone.
The process is initiated by the reduction of B[a]P-1,6-dione. This can occur via one-electron or two-electron steps mediated by various cellular reductases. One-electron reduction, catalyzed by enzymes such as microsomal NADPH-cytochrome P450 reductase and mitochondrial NADH:ubiquinone oxidoreductase, produces an unstable semiquinone anion radical. nih.gov This intermediate can be further reduced to the corresponding hydroquinone, benzo[a]pyrene-1,6-diol (B[a]P-1,6-diol). tandfonline.comnih.gov Alternatively, enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze a two-electron reduction directly to the hydroquinone. mdpi.com Mild biological reducing agents, including NAD(P)H and glutathione (B108866) (GSH), can also reduce B[a]P-1,6-dione to its diol form under anaerobic conditions. tandfonline.comnih.govresearchgate.net
The resulting B[a]P-1,6-diol is highly unstable in the presence of oxygen and is rapidly autooxidized back to B[a]P-1,6-dione. tandfonline.comnih.gov This oxidation occurs in one-electron steps, transferring electrons to molecular oxygen. nih.gov The first step generates a superoxide (B77818) anion radical (O₂⁻) and the semiquinone radical. The second step produces another superoxide radical and regenerates the parent quinone. nih.gov The superoxide anions can then be converted, spontaneously or via superoxide dismutase, into hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals, H₂O₂ can be further converted to the highly reactive hydroxyl radical (OH·). nih.gov
This regenerative cycle links cellular reducing equivalents like NADH to the continuous production of ROS, which can cause significant oxidative damage to cellular macromolecules, including DNA. tandfonline.comnih.gov While B[a]P-1,6-dione itself is considered poorly mutagenic, its mutagenicity increases under conditions that promote redox cycling. nih.gov
Table 1: Key Components in the Redox Cycling of Benzo[a]pyrene-1,6-dione (B31467)
| Component | Role in Redox Cycle | References |
| Enzymes | ||
| NADPH-cytochrome P450 reductase | Catalyzes one-electron reduction of the quinone to a semiquinone radical. | nih.gov |
| NADH dehydrogenase | Functions as a cyclic oxidation-reduction couple, linking NADH and oxygen to produce hydrogen peroxide. | tandfonline.comnih.gov |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Catalyzes two-electron reduction of the quinone to the hydroquinone form. | mdpi.com |
| Reducing Agents | ||
| NAD(P)H | Serves as an electron donor for the enzymatic reduction of the quinone. | tandfonline.comnih.gov |
| Glutathione (GSH) | Can act as a mild biological reducing agent, converting the dione (B5365651) to the diol. | tandfonline.comnih.govresearchgate.net |
| Generated Species | ||
| Semiquinone Radical | A highly reactive, intermediate free radical formed during one-electron reduction/oxidation steps. | nih.govnih.gov |
| Benzo[a]pyrene-1,6-diol | The hydroquinone form, which is rapidly autooxidized in the presence of air. | tandfonline.comnih.gov |
| Superoxide Anion (O₂⁻) | A primary ROS generated from the transfer of electrons to molecular oxygen. | nih.govnih.gov |
| Hydrogen Peroxide (H₂O₂) | A more stable ROS formed from superoxide, which can diffuse and lead to further oxidative species. | tandfonline.comnih.govmdpi.com |
| Hydroxyl Radical (OH·) | A highly reactive ROS potentially formed from hydrogen peroxide. | nih.gov |
Conjugation Reactions and Associated Pathways
To mitigate the effects of redox cycling, cells employ Phase II metabolic enzymes to conjugate B[a]P-1,6-dione or its hydroquinone form, rendering them more water-soluble and facilitating their excretion. nih.govoup.com
Glutathione S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of electrophilic compounds with glutathione (GSH). mdpi.comaacrjournals.org While GSTs are known to detoxify various B[a]P metabolites, including epoxides and other quinones, the primary interaction reported for B[a]P-1,6-dione with GSH is its reduction to B[a]P-1,6-diol, which feeds into the redox cycle. tandfonline.comnih.govnih.gov
However, other reactive B[a]P quinones, such as B[a]P-7,8-dione, are known to form stable glutathione conjugates through a Michael addition reaction, suggesting a potential, albeit less characterized, pathway for B[a]P-1,6-dione as well. mdpi.com
Glucuronidation and sulfation are critical pathways for the detoxification of phenolic compounds, including the hydroquinone metabolites of B[a]P. nih.govoup.com The hydroquinone form, B[a]P-1,6-diol, is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Glucuronidation: UGTs catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl groups of B[a]P-1,6-diol. acs.org This conjugation makes the molecule significantly more polar. Studies in medaka have shown that B[a]P-1,6-dione can be recovered from samples following treatment with β-glucuronidase, providing evidence that it exists in a glucuronidated form in vivo. oup.com
Sulfation: SULTs catalyze the transfer of a sulfonate group to the hydroquinone. acs.org In some aquatic species, sulfate (B86663) conjugates of B[a]P metabolites have been identified, and SULT activity has been measured in response to B[a]P exposure. nih.govoup.com
By conjugating the hydroquinone, these pathways effectively remove it from the redox cycle, preventing the regeneration of the quinone and subsequent ROS production. acs.orgnih.gov This represents a crucial detoxification mechanism. oup.com
Table 2: Conjugation Pathways for this compound Metabolites
| Pathway | Enzyme Family | Substrate | Product | Function | References |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Benzo[a]pyrene-1,6-diol | B[a]P-1,6-diol-glucuronide | Detoxification, increased water solubility for excretion. | nih.govacs.orgoup.com |
| Sulfation | Sulfotransferases (SULTs) | Benzo[a]pyrene-1,6-diol | B[a]P-1,6-diol-sulfate | Detoxification, increased water solubility for excretion. | oup.comacs.orgnih.govnih.gov |
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | This compound (potential) | GSH-conjugate | Detoxification (less characterized for this specific quinone). | nih.govmdpi.com |
Glutathione Conjugation Mechanisms
Interconversion with Related Benzo[a]pyrene (B130552) Quinone Metabolites
B[a]P-1,6-dione is one of three major, isomeric B[a]P-diones, the others being B[a]P-3,6-dione and B[a]P-6,12-dione. tandfonline.comoup.com These quinones are not typically interconverted directly. Instead, their metabolic relationship stems from their co-formation from a common precursor and their shared capacity for redox cycling. tandfonline.comnih.gov
The primary source of these three diones is the oxidation of 6-hydroxy-B[a]P (6-OH-B[a]P). cdnsciencepub.com This phenol (B47542) is a product of the B[a]P radical cation, which is formed via one-electron oxidation of the parent B[a]P molecule. nih.govnih.gov The subsequent oxidation of 6-OH-B[a]P yields a mixture of B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. cdnsciencepub.com The relative proportions of these isomers can vary depending on the specific enzymatic system involved. tandfonline.comcdnsciencepub.com
All three isomers are readily reduced by biological agents to their corresponding diols and undergo rapid autooxidation, generating ROS. tandfonline.comnih.gov This shared biochemical property is a more significant link than direct enzymatic interconversion.
Table 3: Comparison of Major Benzo[a]pyrene-dione Metabolites
| Isomer | Common Precursor | Metabolic Capability | References |
| This compound | 6-hydroxy-B[a]P | Undergoes redox cycling to produce ROS. Substrate for conjugation pathways (as diol). | nih.govoup.comcdnsciencepub.com |
| Benzo[a]pyrene-3,6-dione | 6-hydroxy-B[a]P | Undergoes redox cycling to produce ROS. | tandfonline.comnih.govcdnsciencepub.com |
| Benzo[a]pyrene-6,12-dione | 6-hydroxy-B[a]P | Undergoes redox cycling to produce ROS. | tandfonline.comoup.comcdnsciencepub.com |
Molecular and Cellular Mechanisms of Benzo a Pyrene 1,6 Dione Interaction
DNA Adduct Formation by Benzo[a]pyrene-1,6-dione (B31467) and its Intermediates
This compound is implicated in DNA damage, a critical step in chemical carcinogenesis. This occurs through both direct covalent binding and the formation of unstable adducts that lead to DNA depurination.
Mechanisms of Covalent Binding to Nucleic Acids
The metabolic activation of B[a]P can lead to the formation of this compound, which can subsequently interact with DNA. nih.govoup.com The radical cation pathway, a key route in B[a]P metabolism, generates reactive species that can covalently bind to DNA. nih.goviarc.fr Specifically, one-electron oxidation of B[a]P produces a radical cation at the C6 position, which is highly reactive and can form adducts with DNA bases. nih.govnih.gov While the diol-epoxide pathway, leading to metabolites like benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), is a well-established mechanism for forming stable DNA adducts, B[a]P quinones, including this compound, also contribute to DNA damage. nih.govnih.gov These quinones can undergo redox cycling, which generates reactive oxygen species (ROS) that can induce DNA strand scission. nih.govnih.gov
Experimental evidence from in vitro studies using rat liver microsomes has shown that B[a]P is metabolized to several products, including this compound, which are capable of forming DNA adducts. nih.gov Studies using specifically labeled B[a]P have demonstrated that binding to DNA occurs at the 1, 3, and 6 positions. nih.gov
Formation of Depurinating Adducts
A significant mechanism of DNA damage associated with the metabolic activation of B[a]P involves the formation of unstable adducts that result in the loss of purine (B94841) bases (depurination), creating apurinic sites in the DNA. nih.goviarc.fr The radical cation of B[a]P is a key intermediate in this process. nih.gov This highly reactive species can bind to the N7 or C8 positions of guanine (B1146940) and the N7 position of adenine. iarc.frnih.gov These adducts possess a labile N-glycosidic bond, leading to their spontaneous removal from the DNA backbone. nih.gov
The primary depurinating adducts formed through this pathway include:
7-(benzo[a]pyren-6-yl)guanine (B[a]P-6-N7Gua) nih.gov
7-(benzo[a]pyren-6-yl)adenine (B[a]P-6-N7Ade) nih.gov
8-(benzo[a]pyren-6-yl)guanine (B[a]P-6-C8Gua) nih.gov
Evidence for the in vivo formation of these depurinating adducts has been found in mouse skin and rat mammary glands following the application of B[a]P. nih.gov While the radical cation itself is short-lived, its formation can be monitored by the subsequent generation of more stable quinone products like this compound. nih.gov
Modulation of Cellular Signaling Pathways
This compound, as a metabolite of B[a]P, is involved in the modulation of critical cellular signaling pathways that regulate cell growth, proliferation, and inflammation.
Aryl Hydrocarbon Receptor (AhR) Pathway Interactions
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many polycyclic aromatic hydrocarbons, including B[a]P. frontiersin.orgnih.gov B[a]P, being lipophilic, can readily enter the cell and bind to the AhR. frontiersin.orgmdpi.com This binding event initiates a cascade where the B[a]P-AhR complex translocates to the nucleus. frontiersin.orgnih.gov In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.gov This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to the induction of drug-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). iarc.frmdpi.com
Kinase Signaling Cascade Alterations (e.g., MEK/c-Jun, MAPK, NF-kB, AP-1)
The cellular response to B[a]P and its metabolites extends beyond the AhR pathway to involve the perturbation of several kinase signaling cascades.
MEK/c-Jun and MAPK Pathways: Exposure to B[a]P can activate the mitogen-activated protein kinase (MAPK) signaling cascade. frontiersin.orgnih.gov This includes the activation of the MEK-ERK pathway, which can protect cancer cells from drug-induced apoptosis. mdpi.com B[a]P has been shown to activate c-Jun, a component of the AP-1 transcription factor, through pathways involving PI-3K/Akt/ERK. nih.gov The activation of the MAPK pathway has also been implicated in B[a]P-7,8-dione-induced cell proliferation. nih.govbohrium.combioscientifica.com
NF-κB and AP-1 Activation: B[a]P exposure can trigger the activation of the nuclear factor kappa B (NF-κB) transcription factor. asm.orgresearchgate.net This activation can lead to the release of pro-inflammatory cytokines. researchgate.net The activation of NF-κB is a cellular stress response. asm.org Furthermore, B[a]P and its metabolites can activate the activator protein-1 (AP-1) transcription factor, which is involved in regulating gene expression in response to various stimuli, including stress and growth factors. frontiersin.orgnih.gov The activation of AP-1/c-Jun and MAPK/PI3K signaling pathways can upregulate the expression of proinflammatory genes. frontiersin.org
Interactions with Cellular Antioxidant Defense Systems
The metabolism of this compound is intricately linked with cellular antioxidant defense systems. This quinone can undergo redox cycling, a process where it is reduced to a semiquinone radical and then to a hydroquinone (B1673460), which can then be re-oxidized back to the quinone, generating reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide in the process. nih.gov This futile cycling can lead to a state of oxidative stress within the cell. researchgate.net
Enzymatic Antioxidant System Modulation (e.g., NQO1)
This compound significantly modulates the enzymatic antioxidant systems within the cell, primarily through its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). B[a]P-1,6-dione is a recognized substrate for NQO1, which catalyzes its reduction to a hydroquinone form. mdpi.com This enzymatic reaction is a key step in a futile redox cycle. The resulting hydroquinone can be rapidly auto-oxidized back to the dione (B5365651), a process that generates substantial amounts of reactive oxygen species (ROS), including hydrogen peroxide. nih.govnih.gov This continuous cycling links the respiratory enzyme with molecular oxygen, leading to the sustained production of ROS. nih.gov
Research has shown that NQO1 is a particularly efficient catalyst for the reduction of B[a]P-1,6-dione compared to other enzymes. nih.gov In studies comparing various human recombinant enzymes, NQO1 was found to be a superior catalyst for the redox cycling of such quinones, followed by aldo-keto reductases (AKRs) and then carbonyl reductases (CBR1 and CBR3). nih.gov
Furthermore, exposure to the parent compound, B[a]P, can lead to an upregulation of NQO1 expression. In mouse models, treatment with B[a]P resulted in a significant increase in NQO1 protein expression. cabidigitallibrary.org Similarly, in mouse aortic endothelial cells, B[a]P exposure increased the expression of microsomal NQO1 by approximately 116%. plos.org This induction of NQO1 is considered a defensive response, as the enzyme's activity is part of the cellular mechanism to detoxify xenobiotics. The transcription factor Nrf2 is known to activate the antioxidant response element (ARE), which drives the transcription of genes for protective enzymes, including NQO1. nih.gov
| Enzyme Family | Specific Enzyme | Role in B[a]P-1,6-dione Metabolism | Finding | Source |
| Oxidoreductases | NAD(P)H: quinone oxidoreductase 1 (NQO1) | Catalyzes two-electron reduction to hydroquinone | Superior catalyst for reduction compared to AKRs and CBRs. nih.gov Expression is upregulated by B[a]P exposure. cabidigitallibrary.orgplos.org | nih.govcabidigitallibrary.orgplos.org |
| Aldo-Keto Reductases (AKRs) | Catalyze NADPH-dependent quinone reduction | Can reduce B[a]P-1,6-dione, leading to redox cycling and ROS production. nih.gov | nih.gov | |
| Carbonyl Reductases (CBRs) | Catalyze quinone reduction | Showed the least activity in reducing B[a]P-1,6-dione compared to NQO1 and AKRs. nih.gov | nih.gov |
Non-enzymatic Antioxidant Interactions
This compound also interacts directly with non-enzymatic antioxidants. Under anaerobic conditions, B[a]P diones can be readily reduced by mild biological agents, including the critical non-enzymatic antioxidant glutathione (B108866) (GSH). nih.govnih.gov This reduction yields the corresponding benzo[a]pyrene-1,6-diol. nih.gov This interaction is a component of the redox cycle that, while attempting to detoxify the quinone, can contribute to the depletion of cellular GSH stores, thereby increasing cellular vulnerability to oxidative stress. nih.govnih.gov
While detailed studies on B[a]P-1,6-dione are specific, the reactivity of related B[a]P quinones provides mechanistic insights. For instance, the isomer benzo[a]pyrene-7,8-dione (B196088) is known to undergo Michael addition reactions with glutathione (GSH) and N-acetyl-L-cysteine (NAC). mdpi.com This type of covalent conjugation is a common detoxification pathway for electrophilic quinones, but it also consumes these vital non-enzymatic antioxidants.
Mechanisms of Protein Adduct Formation
The electrophilic nature of quinones derived from benzo[a]pyrene (B130552) suggests a high potential for forming covalent adducts with cellular macromolecules, including proteins. cdnsciencepub.com While the ultimate carcinogenic metabolite of B[a]P, a diol-epoxide, is well-known to bind to proteins, B[a]P-derived quinones also possess this capability. oup.com
Studies on the related isomer, benzo[a]pyrene-7,8-dione, have provided direct evidence of protein binding. Disposition studies in human lung cells treated with radiolabeled B[a]P-7,8-dione revealed that the largest portion of the compound became covalently bound to the protein fraction of the cells. acs.org The mechanism for this is likely a Michael addition reaction, where the electrophilic quinone reacts with nucleophilic functional groups on amino acid residues, such as the sulfhydryl group of cysteine or the amino group of lysine. The formation of these protein adducts can alter protein structure and function, contributing to cellular toxicity.
Mechanisms of Cellular Uptake and Intracellular Localization
The cellular uptake and subsequent localization of this compound are influenced by its chemical properties, which differ from its parent compound, B[a]P. The parent B[a]P, being highly lipophilic, is taken up by cells through a rapid process that does not involve endocytosis. nih.govnih.govsemanticscholar.org Its uptake is considered a simple partitioning phenomenon, where the molecule transfers spontaneously through the aqueous phase from lipoprotein carriers into the cell's lipid compartments. nih.govnih.gov Once inside, B[a]P localizes in lipid-rich structures and membranes but does not accumulate in acidic compartments or mitochondria. nih.govnih.gov
As a more polar metabolite, B[a]P-1,6-dione is expected to have a different distribution profile. Research on B[a]P metabolites confirms their presence and distribution within cells and tissues after the parent compound is metabolized. oup.com For example, multiphoton spectral analysis in breast cancer cell lines identified the related isomer, benzo[a]pyrene-3,6-dione, as a secondary metabolite located within the cells, confirming intracellular presence post-metabolism. jst.go.jp Studies in the gastrointestinal tract of rats showed that B[a]P-1,6-dione was present and could be trapped, indicating its existence and potential for interaction within the gut lumen and mucosa. nih.gov In medaka embryos exposed to B[a]P, B[a]P-1,6-dione was recovered from the organisms, demonstrating its distribution throughout embryonic tissues following metabolism of the parent compound. oup.com
| Compound | Cellular Uptake Mechanism | Intracellular Localization | Source |
| Benzo[a]pyrene (Parent) | Spontaneous transfer through aqueous phase; partitioning into lipid volumes. Not endocytosis-dependent. | Coincident with cholesterol analogs in lipid-rich compartments; not in acidic organelles or mitochondria. | nih.govnih.govsemanticscholar.org |
| This compound (Metabolite) | Formed intracellularly from B[a]P metabolism. | Found within various tissues (e.g., medaka embryo) and in the GI tract after parent compound administration. oup.comnih.gov | oup.comnih.gov |
| Benzo[a]pyrene-3,6-dione (Isomer) | Formed intracellularly from B[a]P metabolism. | Detected as a secondary metabolite within breast cancer cells. jst.go.jp | jst.go.jp |
Analytical Methodologies for the Study of Benzo a Pyrene 1,6 Dione
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating benzo[a]pyrene-1,6-dione (B31467) from complex matrices such as environmental samples or biological extracts. The polarity of this compound and its isomers makes liquid chromatography particularly suitable for their separation.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely employed and efficient method for the separation of B[a]P metabolites, including this compound. aacrjournals.orgaacrjournals.org Early applications of HPLC demonstrated its capability to resolve multiple B[a]P metabolites, such as dihydrodiols, quinones (including this compound), and phenols, from the parent compound. aacrjournals.orgaacrjournals.orgnih.gov
Researchers have developed various HPLC methods to analyze B[a]P diones. One novel and sensitive HPLC method utilized a post-column zinc reducer to convert the non-fluorescent B[a]P-diones into their highly fluorescent hydroquinone (B1673460) counterparts, allowing for sensitive fluorescence detection. nih.gov This method achieved detection limits below 1.0 nM for this compound with a 20-μL injection and offered a broad linear dynamic range. nih.gov The enhanced sensitivity of this technique is over two orders of magnitude greater than traditional ultraviolet (UV) detection. nih.gov
The choice of the stationary phase is critical for achieving optimal separation. A phenyl-modified silica (B1680970) material has been identified as particularly effective for the chromatographic separation of ozonated B[a]P degradation products, including this compound. nih.gov Optimized HPLC methods often use a reverse-phase column, such as a C18 column, with a gradient elution of solvents like acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov
Table 1: HPLC Methods for this compound Analysis
| HPLC System | Column | Mobile Phase | Detection | Key Findings | Reference |
| Agilent 1100™ | Accucore PFP (150 mm × 3 mm, 2.6 µm) | Acetic acid and acetonitrile gradient | Fluorescence | Suitable for detecting B[a]P metabolites. | researchgate.net |
| Not Specified | Nucleosil® C18 reverse phase (250 × 4 mm, 5 µm) | Methanol/water gradient (50% to 85% methanol) | UV (254 nm) | Separated six B[a]P oxidation metabolites, with benzo[a]pyrene-dione being a minor product. | nih.gov |
| Not Specified | Not Specified | Not Specified | Fluorescence with post-column zinc reduction | Detection limits below 1.0 nM for B[a]P-diones. | nih.gov |
| Waters U6K injector | Not Specified | Not Specified | Not Specified | Detected eight major metabolites of B[a]P. | oup.com |
Ultra-Performance Liquid Chromatography (UPLC) Advancements
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and increased sensitivity. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures.
A sensitive UPLC-MS/MS method was developed for the quantification of primary metabolites of B[a]P produced in vitro by sole liver microsomes. researchgate.net This method successfully quantified four types of B[a]P metabolites, including diones. researchgate.net Furthermore, UPLC coupled with Accelerator Mass Spectrometry (AMS) has been used to study the toxicokinetics of B[a]P in humans, demonstrating extensive metabolism of the parent compound. nih.govosti.gov
Mass Spectrometry-Based Quantification and Identification
Mass spectrometry (MS) is an indispensable tool for the definitive identification and precise quantification of this compound, especially when dealing with the low concentrations typically found in environmental and biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical platform with high selectivity and sensitivity. This technique has been successfully applied to determine B[a]P diones in air particulate matter. dss.go.thacs.orgcapes.gov.br The use of atmospheric pressure chemical ionization (APCI) as the interface has been shown to be a very sensitive tool for the determination of B[a]P derivatives, with detection limits for B[a]P-diones in the low picogram range, which is two to three orders of magnitude lower than what can be achieved with GC-MS. dss.go.th
An LC-MS/MS method operating in the multiple reaction monitoring (MRM) mode was optimized for the determination of several oxygenated polycyclic aromatic hydrocarbons, including this compound, in particulate matter. nih.gov This approach offers high sensitivity and selectivity, with limits of quantification in the picogram per microliter range. nih.gov
Table 2: LC-MS/MS Parameters for this compound Analysis
| Ionization Source | MS Operation Mode | Key Parameters | Application | Reference |
| APCI | Single Ion Recording (SIR) | Source Temperature: 180 °C, Probe Temperature: 500 °C, Corona Discharge Voltage: 2.5 kV, Cone Voltage: 20 V, Monitored m/z: 282 | Determination of B[a]P diones in air particulate matter. | dss.go.th |
| APCI | Selected Reaction Monitoring (SRM) | Vaporizer Temperature: 500 °C, Capillary Temperature: 360 °C, SRM transition for B[a]P-1,6-dione: m/z 283 to m/z 226 | Quantitation of B[a]P metabolites in human lung cells. | nih.gov |
| Not Specified | Multiple Reaction Monitoring (MRM) | Not Specified | Determination of oxygenated PAHs in particulate matter. | nih.gov |
Stable Isotope Dilution Mass Spectrometry for Metabolite Profiling
Stable Isotope Dilution (SID) mass spectrometry is a gold-standard quantification technique that involves spiking a sample with a known amount of a stable isotope-labeled internal standard of the analyte. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise measurements.
A sensitive SID-LC-APCI-MS/MS method was developed to quantify B[a]P metabolites from different metabolic pathways in human lung cells. nih.govacs.org This method utilized [¹³C₄]-labeled B[a]P metabolite internal standards and demonstrated a 500-fold increase in sensitivity compared to HPLC with radiometric detection. nih.govacs.org The limit of quantitation (LOQ) for 3-hydroxybenzo[a]pyrene was determined to be 6 fmol on-column. nih.govacs.org This methodology has been instrumental in detecting and quantifying signature metabolites, including this compound, from the radical cation pathway. nih.gov
This technique has also been applied to study B[a]P metabolism in human endometrial cells, where it was used to analyze the formation of various metabolites, including B[a]P-diones. bioscientifica.com
Spectroscopic Techniques for In Situ Analysis
While chromatographic methods require sample extraction and preparation, spectroscopic techniques offer the potential for in situ analysis, providing real-time information about the presence and transformation of compounds within a sample.
Multiphoton microscopy spectral analysis has been used to study the uptake and metabolism of B[a]P in living breast epithelial cells. jst.go.jpnih.gov By comparing the fluorescence spectra of B[a]P and its metabolite standards, researchers were able to identify different metabolites within the cells. jst.go.jpnih.gov For instance, a spectral band at 458-479 nm was found to correspond to the secondary metabolite benzo[a]pyrene-3,6-dione. jst.go.jpnih.gov This technique provides a powerful tool for investigating the intracellular fate of B[a]P and the formation of its metabolites, including diones, in a spatially and temporally resolved manner.
Raman spectroscopy has also been employed to investigate the electrochemical and photocatalytic reactions of polycyclic aromatic hydrocarbons. scielo.br This technique can monitor structural changes and the formation of oxidized intermediates with carbonyl functionality, which is characteristic of dione (B5365651) formation. scielo.br
Digital Fluorescence Imaging Microscopy in Cellular Studies
Digital fluorescence imaging microscopy is a powerful tool for visualizing the uptake and intracellular localization of compounds in living cells in real-time. nih.govsemanticscholar.orgresearchgate.net While this compound itself is not fluorescent, this technique is crucial for studying its parent compound, Benzo[a]pyrene (B130552) (BaP). By observing the behavior of fluorescent BaP, researchers can infer the processes leading to the formation of its metabolites, including the diones.
Studies using this method have shown that BaP uptake by cells is a rapid process, occurring with a halftime of approximately two minutes. nih.gov This uptake is not dependent on endocytosis but rather appears to be a spontaneous transfer through the aqueous phase, driven by the relative lipid volumes of extracellular donors and the cells themselves. nih.govsemanticscholar.org The intracellular distribution of BaP has been observed to coincide with lipid-rich structures within the cell, but not with acidic compartments or mitochondria. nih.govsemanticscholar.org This understanding of the parent compound's cellular journey provides essential context for investigating the subsequent formation and localization of its metabolites like this compound.
Multiphoton Spectral Analysis for Metabolite Characterization
Multiphoton microscopy, coupled with spectral analysis, offers a sophisticated method for the simultaneous in-situ analysis of BaP and its various metabolites within living cells, overcoming the challenges of overlapping fluorescence spectra. jst.go.jpnih.govresearchgate.net This technique can distinguish between the parent BaP and its metabolic products based on their unique multiphoton excitation spectra. oup.com
Research has successfully identified distinct spectral bands corresponding to different BaP metabolites. For instance, in studies involving breast epithelial cells and rat liver cells, specific fluorescence emission bands have been matched to standards of major metabolites. While direct spectral data for this compound is part of the broader dione category, studies have identified a spectral band for the related compound, Benzo[a]pyrene-3,6-dione (3,6-BPQ), in the 458–479 nm range. jst.go.jpnih.govresearchgate.net This demonstrates the capability of multiphoton spectral analysis to differentiate and monitor the formation of secondary metabolites like diones in real-time. The technique has been instrumental in observing cell-type specific differences in BaP metabolism and efflux. jst.go.jpnih.gov
Further studies have utilized multiphoton excitation at various wavelengths (760, 840, 860, and 880 nm) to analyze the relative fluorescence of several BaP metabolites, including this compound and Benzo[a]pyrene-3,6-dione. oup.com This approach allows for a more detailed characterization of the metabolic profile within cells and tissues.
Table 1: Spectral Bands of BaP and its Metabolites Identified by Multiphoton Spectral Analysis
| Spectral Band (nm) | Corresponding Compound(s) |
| 393–415 | Benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide(±),(anti) (BPDE) |
| 426–447 | 3-hydroxybenzo[a]pyrene (3-OH BaP), 9-hydroxybenzo[a]pyrene (9-OH BaP) |
| 458–479 | Benzo[a]pyrene-3,6-dione (3,6 BPQ) |
| 490–530 | Benzo[a]pyrene (BaP) |
Data sourced from studies on breast epithelial cells. jst.go.jpnih.govresearchgate.net
Sample Preparation and Extraction Methodologies for Diverse Matrices
The accurate analysis of this compound from complex samples, such as biological tissues and environmental particulate matter, is critically dependent on effective sample preparation and extraction. The choice of methodology is dictated by the matrix and the subsequent analytical technique.
For biological samples, such as bile from fish, a common procedure involves spiking the sample with an internal standard, followed by extraction. nih.gov One established method uses an extraction recovery protocol where spiked samples are compared to standard solutions to ensure accuracy. nih.gov The recovery rates for BaP diones, including this compound, have been reported to be in the range of 71.1% to 86.2%. nih.gov For cellular metabolism studies, stable isotope dilution liquid chromatography-mass spectrometry is a highly sensitive method. This involves adding known quantities of labeled internal standards at the earliest stage of sample preparation to account for variations. nih.gov
In the context of environmental samples like air particulate matter, extraction is a key step before analysis by methods like liquid chromatography-mass spectrometry (LC-MS). dss.go.thacs.orgcapes.gov.br Due to the low volatility and thermal instability of BaP-diones, which can lead to decomposition at high temperatures, gas chromatography-mass spectrometry (GC-MS) is less suitable. dss.go.th Therefore, liquid-based extraction methods are preferred. Solvents such as ethyl acetate (B1210297) and acetonitrile, sometimes in combination, have been investigated for their extraction efficiency from various matrices, including fish, shrimp, and crab samples. mdpi.com For meat products, ethyl acetate has been shown to provide good recovery rates for BaP. thermofisher.com The extraction of analytes from different matrices, followed by purification, are crucial preliminary steps before quantification. researchgate.net
A novel and highly sensitive high-performance liquid chromatography (HPLC) method has been developed specifically for BaP-diones. Since these compounds are not fluorescent, this method employs a post-column zinc reducer to convert the diones into their highly fluorescent hydroquinone counterparts in-line. nih.gov This enhances the detection sensitivity by more than two orders of magnitude compared to traditional UV detection and avoids time-consuming derivatization steps. nih.gov The reported limit of detection for this compound using this method is below 1.0 nM. nih.gov
Table 2: Summary of Extraction and Analytical Methods for Benzo[a]pyrene Diones
| Matrix | Extraction Method | Analytical Technique | Key Findings/Performance |
| Biological (Fish Bile) | Spiking with internal standard, liquid extraction | Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Recovery for BaP-1,6-dione: 71.1 ± 2.8% nih.gov |
| Biological (Cells) | Stable isotope dilution | Liquid Chromatography-Atmospheric Chemical Ionization Mass Spectrometry (LC-MS) | High sensitivity with a limit of detection of 1.5 fmol for some metabolites. nih.gov |
| Environmental (Air Particulate Matter) | Liquid extraction | Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI/LC-MS) | Detection limits in the low picogram range, 2-3 orders of magnitude lower than GC-MS. dss.go.th |
| General (for enhanced detection) | Not specified | High-Performance Liquid Chromatography (HPLC) with post-column zinc reduction and fluorescence detection | Limit of detection for BaP-1,6-dione is below 1.0 nM. nih.gov |
| Food (Meat Products) | Ethyl acetate extraction | High-Performance Liquid Chromatography (HPLC) | Good average recovery of 98% for the parent compound BaP. thermofisher.com |
| Seafood (Fish, Shrimp, Crab) | Ethyl acetate-acetonitrile (4:1, v:v) extraction | Enzyme-Linked Immunosorbent Assay (ic-ELISA) | Higher recovery rate compared to using acetonitrile or ethyl acetate alone. mdpi.com |
Environmental Occurrence, Fate, and Mechanistic Degradation of Benzo a Pyrene 1,6 Dione
Environmental Presence and Formation Sources of Benzo[a]pyrene-1,6-dione (B31467)
This compound is an oxygenated derivative of the potent environmental pollutant benzo[a]pyrene (B130552) (B[a]P) and is detected in various environmental compartments. newcastle.edu.ausci-hub.senih.govkau.edu.sa Its presence is largely associated with atmospheric particulate matter, particularly fine particulate matter (PM2.5). newcastle.edu.au For instance, atmospheric concentrations of this compound have been measured in urban and remote areas, indicating its widespread distribution. igacproject.org In a study conducted in Munich, Germany, the concentration of this compound in PM2.5 was found to range from 1.4 to 82 pg/m³. newcastle.edu.au
The formation of this compound in the environment stems from both primary emission sources and secondary formation processes. kau.edu.sa Primary sources include incomplete combustion of organic materials, such as fossil fuels in diesel and gasoline engines, and biomass burning. kau.edu.sanih.goviarc.fr It is a component of diesel engine exhaust. nih.gov
Secondary formation occurs through the transformation of the parent compound, B[a]P. newcastle.edu.ausci-hub.se This includes:
Photooxidation: In the presence of sunlight, B[a]P can undergo photooxidation to form various quinones, including this compound. This process is often mediated by reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. nih.gov
Biological Metabolism: The metabolic activation of B[a]P in organisms can lead to the formation of this compound. oup.comnih.gov This can occur through enzymatic pathways in various organisms present in the environment. nih.gov For example, the radical cation pathway of B[a]P activation can result in the formation of this compound, along with other diones. nih.goviarc.fr
Bioremediation Mechanisms of Benzo[a]pyrene and its Quinone Metabolites
Bioremediation offers a promising approach for the cleanup of environments contaminated with B[a]P and its metabolites. This process relies on the metabolic capabilities of various microorganisms to break down these complex and recalcitrant molecules.
Microbial Degradation Pathways (Bacterial, Fungal)
The microbial degradation of B[a]P has been the subject of numerous studies, with several identifying this compound as a metabolic intermediate. dntb.gov.uaresearchgate.netdntb.gov.uajebas.orgjebas.org Bacteria, in particular, play a significant role in the breakdown of high-molecular-weight polycyclic aromatic hydrocarbons (PAHs) like B[a]P. mdpi.com
Certain bacterial consortia have demonstrated the ability to degrade B[a]P, with Gas Chromatography-Mass Spectrometry (GC-MS) analysis revealing this compound as one of the degradation products. jebas.orgjebas.orgresearchgate.net For example, a bacterial consortium of Stutzerimonas stutzeri and Staphylococcus aureus was shown to effectively degrade B[a]P, with this compound being among the identified metabolites. jebas.org While many bacteria capable of degrading B[a]P have been isolated, the specific pathways leading to the formation and subsequent degradation of this compound are still an active area of research. mdpi.comsemanticscholar.orgplos.orgnih.gov
Fungal species are also known to degrade PAHs through the action of extracellular enzymes. dntb.gov.ua While the degradation of B[a]P by fungi is established, specific studies detailing the formation of this compound as a fungal metabolite are less common. unimib.it
Table 1: Examples of Bacterial Degradation of Benzo[a]pyrene Leading to this compound Formation
| Bacterial Strain(s)/Consortium | Identified Metabolites | Reference |
| Bacterial Consortium (unspecified) | Phthalic acid, Naphthalene, 1,4-benzodicarboxylic acid, Butoxyacetic acid, Benzeneacetic acid, This compound | researchgate.netdntb.gov.ua |
| Consortium of Stutzerimonas stutzeri and Staphylococcus aureus | This compound , Butanedioic acid, 2,5-bis(bromomethyl)-1,4-dihexylbenzene, Benzeneacetic acid | jebas.org |
Algal Transformation Processes
Microalgae are recognized for their potential in the bioremediation of various organic pollutants, including PAHs. They can contribute to the removal of these compounds through processes of bioaccumulation, biosorption, and biodegradation. However, there is limited specific research available on the direct transformation of this compound by algae. The role of algae in the broader context of PAH degradation suggests they may contribute to the transformation of B[a]P and its metabolites, but detailed pathways for this compound are not well-documented and represent a gap in the current understanding. researchgate.net
Photodegradation Mechanisms
Photodegradation is a significant environmental fate process for PAHs, including B[a]P. The absorption of solar radiation can lead to the transformation of these compounds into other products, including their corresponding quinones.
Singlet Oxygen Generation and Photochemical Transformations
The photodegradation of B[a]P can lead to the formation of this compound. researchgate.net This photochemical transformation is often mediated by reactive oxygen species, particularly singlet oxygen (¹O₂). nih.govepa.gov Benzo[a]pyrene itself can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to generate singlet oxygen. uci.edu This highly reactive form of oxygen can then attack the B[a]P molecule, leading to the formation of various oxidation products, including this compound and Benzo[a]pyrene-3,6-dione. researchgate.net The characterization of the photoproducts of this compound itself is also an area of active investigation. calstate.edu
Chemical Oxidation Pathways in Environmental Contexts
In addition to biological and photochemical processes, the chemical oxidation of B[a]P in the environment can also lead to the formation of this compound. cas.cn This is particularly relevant in the context of contaminated soil and water remediation technologies that employ chemical oxidants.
Theoretical and Computational Investigations of Benzo a Pyrene 1,6 Dione
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand the interactions between metabolites and biological macromolecules like proteins and DNA.
While molecular docking has been extensively used for the parent compound, benzo[a]pyrene (B130552) (BaP), and its other highly reactive metabolites like benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) and benzo[a]pyrene-7,8-dione (B196088), specific molecular docking studies focusing exclusively on benzo[a]pyrene-1,6-dione (B31467) are not prominently detailed in the scientific literature. aip.orgnih.govnih.govtandfonline.com Research has more frequently concentrated on the ability of other BaP metabolites to bind to and interact with biological targets. For instance, studies have investigated the binding of benzo[a]pyrene-7,8-dione to DNA, revealing how it forms adducts and the conformational changes that result. aip.orgnih.govtandfonline.com
However, broader studies on the class of benzo[a]pyrene quinones, which includes the 1,6-, 3,6-, and 6,12-dione isomers, have noted their potential for biological interaction. It has been suggested that these quinones can contribute to increased cell proliferation by enhancing the epidermal growth factor receptor (EGFR) pathway. epa.gov This indicates a potential mechanism of interaction, though specific binding affinities and interaction sites for this compound within the EGFR or other proteins require dedicated docking studies to be fully characterized.
Quantum Chemical Calculations of Reactivity and Stability
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and chemical reactivity of molecules. Such studies have provided a molecular-level understanding of the degradation pathways of benzo[a]pyrene that lead to the formation of its quinone derivatives, including this compound.
DFT calculations have been employed to model the degradation of BaP initiated by reactive oxygen species like the hydroxyl radical (•OH) and singlet oxygen (¹O₂). acs.orgnih.gov These studies confirm that this compound is a major transformation product alongside other isomers like BaP-3,6-dione and BaP-6,12-dione. acs.orgnih.gov The calculations explore the potential energy surface of the reaction pathways, identifying transition states and reaction intermediates.
The reactivity of various sites on the BaP molecule and its intermediates can be predicted using parameters like electron spin density and Fukui functions. acs.org For example, after the initial formation of a BaP-6-OH radical, subsequent oxygen addition is predicted to occur at several positions, leading to different peroxy radicals that are precursors to the various dione (B5365651) products. acs.org The calculations of reaction barriers (activation energies, ΔEa) and reaction energies (ΔEr) for each elementary step reveal the most likely pathways. The decomposition of precursor molecules (P12-n) to intermediates (P5-n) that lead to the final quinone products was found to be a rate-limiting step, with potential barriers of 18.5–19.8 kcal/mol. acs.org The final step, an H-atom abstraction to form the stable quinone, is a highly exothermic process. acs.org
| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Thermodynamic Character | Reference |
|---|---|---|---|---|
| 1,3 H-shift (water-assisted) | Conversion of BaP-6-OO to BaP-6-OOH intermediate | 11-12 | - | nih.gov |
| O-O bond cleavage | Decomposition of BaP-6-OOH to form BaP-6-O radical | - | Exothermic by 50.7–52.6 kcal/mol | nih.gov |
| P12-n decomposition | Rate-limiting step in the formation of quinone precursors | 18.5–19.8 | Weakly exothermic | acs.org |
| Final Product Formation | Conversion of P1-n precursors to P6-n quinones | - | Highly exothermic by 107-109 kcal/mol (overall) | acs.org |
These computational findings are crucial for understanding the relative stability of intermediates and the kinetic feasibility of the pathways leading to this compound formation in an oxidative environment.
Computational Modeling of Metabolic Pathways and Intermediate Structures
Computational models are essential for mapping the intricate metabolic networks that transform benzo[a]pyrene into its various metabolites. Benzo[a]pyrene is known to be metabolized through at least three major pathways: the diol-epoxide pathway, the o-quinone pathway, and the radical cation pathway. nih.govacs.org Computational studies have been instrumental in identifying this compound as a signature metabolite of the radical cation pathway. nih.govacs.org This pathway is initiated by a one-electron oxidation of BaP, often catalyzed by peroxidases, which produces a highly reactive BaP radical cation. nih.gov
DFT-based computational models have simulated the degradation of BaP initiated by singlet oxygen (¹O₂) in an aqueous environment, providing a detailed mechanism for the formation of benzo[a]pyrene diones. acs.orgnih.gov This pathway is distinct from but complementary to enzymatic processes within the body.
The computationally modeled degradation mechanism includes several key steps and intermediate structures:
Initiation : Singlet oxygen (¹O₂) attacks the BaP molecule, leading to the formation of a BaP-6-OO peroxy radical. acs.orgnih.gov
Hydrogen Shift : A 1,3-hydrogen shift, which is significantly promoted by the presence of water molecules acting as a bridge, converts the peroxy radical into a BaP-6-OOH hydroperoxide intermediate. nih.gov The energy barrier for this water-assisted step is drastically lowered compared to the direct shift. nih.gov
Decomposition : The BaP-6-OOH intermediate decomposes, cleaving the O-O bond to yield a BaP-6-O radical and a hydroxyl radical (•OH). acs.orgnih.gov
Further Oxidation : The BaP-6-O radical can then undergo further reactions, including addition of •OH and subsequent H-atom abstractions, which ultimately lead to the formation of stable quinone products, including this compound. acs.org
| Step | Reactant | Key Intermediate/Product | Description of Transformation | Reference |
|---|---|---|---|---|
| 1 | Benzo[a]pyrene (BaP) + ¹O₂ | BaP-6-OO• (Peroxy radical) | Initiation of degradation by singlet oxygen addition. | acs.orgnih.gov |
| 2 | BaP-6-OO• | BaP-6-OOH (Hydroperoxide) | Water-assisted 1,3 H-shift. | nih.gov |
| 3 | BaP-6-OOH | BaP-6-O• (Alkoxy radical) + •OH | Decomposition via O-O bond cleavage. | nih.gov |
| 4 | BaP-6-O• + •OH | BaP-6-O-1-OH | Hydroxyl radical addition to the aromatic system. | acs.org |
| 5 | BaP-6-O-1-OH | This compound | Consecutive hydrogen atom abstractions. | acs.org |
These computational models provide a framework for understanding how environmental and biological oxidation of benzo[a]pyrene can lead to the formation of this compound, highlighting the crucial role of reactive oxygen species and specific intermediate structures in the process.
Comparative Mechanistic Research of Benzo a Pyrene 1,6 Dione with Other Benzo a Pyrene Metabolites
Distinctions in DNA Binding and Adduct Structures Compared to Diol Epoxides
The mechanisms through which benzo[a]pyrene (B130552) (BaP) metabolites exert their genotoxic effects are diverse, with notable differences between the actions of benzo[a]pyrene-1,6-dione (B31467) and the well-studied diol epoxides, such as benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). While both can lead to DNA damage, the nature of their interactions with DNA and the resulting adduct structures are distinct.
BPDE is known to form stable, bulky covalent adducts with DNA, primarily at the N2 position of guanine (B1146940). nih.govbiorxiv.orgmdpi.com These adducts, such as 10-(deoxyguanosin-N2-yl)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (dG-N2-BPDE), are considered critical lesions in the initiation of carcinogenesis. mdpi.comaacrjournals.orgoup.comnih.gov The formation of these adducts can lead to mutations, particularly G to T transversions, if not repaired. nih.gov The level of BPDE-DNA adducts is often used as a biomarker for exposure to genotoxic PAHs. oup.comiarc.fr
In contrast, this compound, a type of BaP-quinone, contributes to DNA damage primarily through indirect mechanisms. One major pathway is the generation of reactive oxygen species (ROS) through redox cycling. This process can lead to oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine (8-oxo-dG), which is a mutagenic lesion. nih.govmdpi.com
However, some research suggests that BaP-quinones can also form DNA adducts, although these may be different in nature and stability compared to BPDE adducts. oup.com For instance, benzo[a]pyrene-7,8-dione (B196088), another BaP-quinone, can react with DNA to form both stable and depurinating adducts. nih.gov The depurinating adducts result in the loss of the DNA base, creating an apurinic site which can lead to mutations during DNA replication. The radical cations from which this compound is formed can also react with DNA to form predominantly depurinating adducts. nih.gov
| Feature | This compound | Benzo[a]pyrene Diol Epoxides (BPDE) |
|---|---|---|
| Primary DNA Damage Mechanism | Indirect via Reactive Oxygen Species (ROS) generation; potential for some direct adduct formation. | Direct covalent binding to DNA. nih.govbiorxiv.orgmdpi.com |
| Predominant DNA Lesion | Oxidative damage (e.g., 8-oxo-dG), apurinic sites from depurinating adducts. nih.govmdpi.comnih.gov | Bulky covalent adducts (e.g., dG-N2-BPDE). mdpi.comaacrjournals.orgoup.comnih.gov |
| Nature of Adducts | Potentially unstable and depurinating adducts from precursor radical cations. nih.gov | Stable covalent adducts. nih.gov |
Differential Roles in Reactive Oxygen Species Generation Pathways
A key distinction between this compound and benzo[a]pyrene diol epoxides lies in their contribution to the generation of reactive oxygen species (ROS).
This compound is a potent generator of ROS through a process called redox cycling. aacrjournals.orgnih.gov This quinone can be reduced by enzymes like NAD(P)H:quinone oxidoreductase-1 to a hydroquinone (B1673460). mdpi.com This hydroquinone can then be re-oxidized back to the quinone, a process that generates superoxide (B77818) radicals and hydrogen peroxide. aacrjournals.orgnih.govresearchgate.net This continuous cycle can lead to a significant accumulation of ROS, resulting in cellular oxidative stress. mdpi.com This oxidative stress can damage cellular components, including DNA, lipids, and proteins. mdpi.com
While BPDE is primarily known for its direct DNA binding activity, it can also induce oxidative stress. mdpi.com However, the mechanism is generally considered to be a secondary consequence of the cellular response to the bulky DNA adducts it forms, rather than a primary function of the molecule itself. The cellular stress and inflammatory responses triggered by BPDE-DNA adducts can lead to the production of ROS. mdpi.com
| Feature | This compound | Benzo[a]pyrene Diol Epoxides (BPDE) |
|---|---|---|
| Primary Role in ROS Generation | Direct and central through redox cycling. aacrjournals.orgnih.gov | Indirect, as a secondary response to DNA adduct formation. mdpi.com |
| Mechanism | Enzymatic reduction to hydroquinone followed by autooxidation. mdpi.comresearchgate.net | Induction of cellular stress and inflammatory pathways. mdpi.com |
| Key ROS Produced | Superoxide anion, hydrogen peroxide. aacrjournals.orgnih.gov | Various ROS as part of the broader cellular stress response. mdpi.com |
Divergent Cellular Signaling Modulations
The distinct chemical properties and primary mechanisms of action of this compound and BPDE lead to the modulation of different cellular signaling pathways.
This compound, through its generation of ROS, can activate signaling pathways sensitive to oxidative stress. aacrjournals.orgnih.gov For example, it has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) pathway. aacrjournals.orgnih.gov The ROS produced by this quinone can lead to the phosphorylation of EGFR and downstream signaling components like Akt and Extracellular signal-Regulated Kinase (ERK), promoting cell proliferation. aacrjournals.orgnih.gov
BPDE, on the other hand, primarily triggers DNA damage response pathways. The formation of bulky DNA adducts is recognized by the cell's DNA repair machinery, leading to the activation of proteins like p53. oup.com This can result in cell cycle arrest, giving the cell time to repair the damage, or apoptosis if the damage is too extensive. nih.gov BPDE has also been reported to modulate signaling pathways involved in inflammation, cell survival, and proliferation, such as NF-κB, MAPK, and PI3K/Akt pathways. biorxiv.orgbiorxiv.org
| Signaling Pathway | This compound | Benzo[a]pyrene Diol Epoxides (BPDE) |
|---|---|---|
| Primary Initiating Event | ROS generation and oxidative stress. aacrjournals.orgnih.gov | DNA adduct formation and DNA damage response. oup.com |
| Key Activated Pathways | EGFR, Akt, ERK. aacrjournals.orgnih.gov | p53, DNA repair pathways, NF-κB, MAPK, PI3K/Akt. biorxiv.orgoup.comnih.govbiorxiv.org |
| Primary Cellular Outcome | Increased cell proliferation. aacrjournals.org | Cell cycle arrest, apoptosis, or DNA repair. nih.gov |
Contribution to Overall Benzo[a]pyrene Biological Activity Pathways
The pathway involving BPDE is considered a major route for BaP-induced tumor initiation. nih.gov The formation of stable DNA adducts by BPDE can lead to permanent mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, which is a key step in the development of cancer. aacrjournals.org
The pathway involving this compound and other quinones contributes significantly to the tumor promotion and progression stages of carcinogenesis. aacrjournals.org The sustained oxidative stress and activation of proliferative signaling pathways created by these quinones can create a cellular environment that encourages the growth and survival of initiated cells. aacrjournals.orgnih.gov Furthermore, the oxidative DNA damage caused by ROS can also contribute to the accumulation of mutations. nih.gov
| Metabolite | Primary Role in Carcinogenesis | Key Mechanisms |
|---|---|---|
| This compound | Tumor Promotion and Progression, Genotoxicity. aacrjournals.org | Sustained oxidative stress, activation of proliferative signaling, oxidative DNA damage. nih.govaacrjournals.orgnih.gov |
| Benzo[a]pyrene Diol Epoxides (BPDE) | Tumor Initiation. nih.gov | Formation of stable, mutagenic DNA adducts. aacrjournals.org |
Advanced Research Perspectives and Unexplored Avenues for Benzo a Pyrene 1,6 Dione
Elucidation of Novel Metabolic Enzymes and Pathways Involved in its Biogenesis and Transformation
The biogenesis of benzo[a]pyrene-1,6-dione (B31467) (B[a]P-1,6-dione) is primarily understood to occur through the radical cation pathway. This process involves a one-electron oxidation of the parent compound, benzo[a]pyrene (B130552) (B[a]P), often mediated by peroxidases such as cytochrome P450 (CYP) peroxidase. acs.orgnih.gov This reaction forms a radical cation at the C6 position of B[a]P, which is a short-lived, reactive species. nih.gov This intermediate then undergoes further reactions, including hydroxylation and air oxidation, to yield the more stable B[a]P-1,6-dione, along with other quinones like B[a]P-3,6-dione and B[a]P-6,12-dione. nih.gov Studies in human bronchoalveolar H358 cells have identified B[a]P-1,6-dione and B[a]P-3,6-dione as signature metabolites of this peroxidase-mediated pathway. acs.orgnih.gov
While CYP enzymes, particularly CYP1A1 and CYP1B1, are well-documented for their role in other B[a]P metabolic pathways, their precise contribution to B[a]P-1,6-dione formation requires further clarification. nih.govnih.gov For instance, research on H358 cells suggests that the peroxidase responsible for B[a]P-3,6-dione formation is likely not CYP1A1 or CYP1B1, pointing towards the involvement of other peroxidases like prostaglandin (B15479496) H synthases or other uninduced P450 isoforms. nih.gov The transformation of B[a]P-1,6-dione itself is less understood. It is known to be less mutagenic than some other B[a]P quinones, such as B[a]P-7,8-dione, and exhibits weaker reactive oxygen species (ROS) generation. nih.gov
Future research should focus on identifying the full spectrum of enzymes capable of initiating the one-electron oxidation of B[a]P leading to B[a]P-1,6-dione. This includes exploring the role of various peroxidases beyond the well-known CYP family and characterizing their expression and activity in different tissues and cell types. Furthermore, the downstream metabolic fate of B[a]P-1,6-dione remains a critical unexplored area. Identifying the enzymes and pathways responsible for its further transformation or detoxification will provide a more complete picture of its biological significance.
Table 1: Key Enzymes and Pathways in this compound Biogenesis
| Enzyme/Pathway | Role in Biogenesis | Key Intermediates | Research Findings |
| Peroxidase-mediated pathway (Radical cation pathway) | Primary route for B[a]P-1,6-dione formation. acs.orgnih.gov | B[a]P radical cation. nih.gov | Signature metabolites are B[a]P-1,6-dione and B[a]P-3,6-dione. acs.orgnih.gov |
| Cytochrome P450 (CYP) Peroxidases | Catalyze the initial one-electron oxidation of B[a]P. nih.gov | B[a]P radical cation. nih.gov | The specific isozymes involved are not fully elucidated. nih.gov |
| Aldo-Keto Reductases (AKRs) | Involved in the formation of other B[a]P quinones (e.g., B[a]P-7,8-dione), but their direct role in B[a]P-1,6-dione metabolism is not established. nih.govnih.gov | N/A for B[a]P-1,6-dione | AKRs catalyze the oxidation of B[a]P-7,8-trans-dihydrodiol. researchgate.net |
Interplay with the Microbiome in Xenobiotic Biotransformation Processes
The role of the microbiome, particularly in the gut and on the skin, in the metabolism of xenobiotics like B[a]P is a rapidly emerging field of research. Microorganisms possess a vast and diverse enzymatic machinery capable of transforming environmental compounds, including polycyclic aromatic hydrocarbons (PAHs). nih.govnih.gov Several studies have demonstrated that the skin microbiota can metabolize B[a]P, leading to the formation of various metabolites, including B[a]P-diones. nih.govresearchgate.net
In one study using a commensal skin model, microbial metabolism of B[a]P resulted in high concentrations of microbial B[a]P metabolites on the skin surface and in the epidermal layers. nih.gov The predominant dione (B5365651) species identified were B[a]P-1,6-dione, B[a]P-6,12-dione, and B[a]P-7,8-dione. nih.gov This indicates that skin commensals can directly contribute to the local metabolic profile of B[a]P, potentially altering its toxicological outcomes. nih.govresearchgate.net Some bacteria may even utilize B[a]P as a carbon and energy source. nih.govresearchgate.net
The gut microbiome also significantly influences the host's metabolism of xenobiotics, both directly through microbial enzymatic activity and indirectly by modulating the expression of host metabolic enzymes. nih.govmdpi.com While direct evidence for B[a]P-1,6-dione production by the gut microbiome is less specific, the general capacity of gut bacteria to metabolize PAHs is recognized. nih.govnih.gov For instance, chronic B[a]P exposure can lead to gut dysbiosis, altering the microbial community composition and function, which in turn can affect host health. mdpi.com Probiotic strains like Lactiplantibacillus plantarum have been shown to potentially bind to B[a]P, reducing its metabolism in the host. frontiersin.org
Unexplored avenues in this area include a detailed characterization of the specific microbial species and enzymes responsible for B[a]P-1,6-dione formation. Investigating how factors such as diet, host genetics, and co-exposure to other chemicals influence the microbiome's capacity to metabolize B[a]P is crucial. Furthermore, understanding the subsequent fate of microbially-produced B[a]P-1,6-dione and its impact on host-microbe interactions and local tissue environments (e.g., skin inflammation, gut barrier integrity) warrants significant research attention.
Mechanistic Studies in Complex Environmental and Biological Matrices
Studying the behavior and fate of B[a]P-1,6-dione in realistic environmental and biological matrices presents significant analytical challenges. In the atmosphere, B[a]P can undergo oxidative degradation to form B[a]P-diones, including B[a]P-1,6-dione, on air particulate matter. acs.org The formation of these diones is influenced by photochemical conditions, such as solar irradiation, and does not necessarily correlate with the concentration of the parent B[a]P. acs.org This highlights the complexity of predicting its environmental occurrence.
In biological systems, the analysis of B[a]P metabolites is complicated by the presence of a multitude of other endogenous and exogenous compounds. researchgate.net The development of sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has been instrumental in quantifying B[a]P metabolites, including B[a]P-1,6-dione, in cell cultures and other biological samples. nih.gov For example, stable isotope dilution LC-MS methods have enabled the sensitive detection of signature metabolites from different B[a]P metabolic pathways in human lung cells. acs.orgnih.gov
Future research needs to focus on developing advanced analytical techniques to accurately measure B[a]P-1,6-dione in diverse and complex matrices, such as soil, water, and various human tissues. mdpi.com This will be essential for assessing human exposure and understanding its environmental fate. Mechanistic studies should investigate how the physicochemical properties of these matrices (e.g., soil composition, presence of other pollutants, cellular microenvironment) affect the formation, stability, bioavailability, and reactivity of B[a]P-1,6-dione. For instance, the interaction of B[a]P-1,6-dione with other components of particulate matter or cellular macromolecules could significantly alter its biological activity.
Integration of Multi-Omics Approaches for Comprehensive Pathway Delineation
A comprehensive understanding of the biological impact of B[a]P-1,6-dione requires the integration of multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Such approaches can provide a systems-level view of the cellular and molecular perturbations induced by this compound.
Multi-omics studies on the parent compound, B[a]P, have already revealed widespread effects on various cellular pathways, including those involved in metabolism, oxidative stress, and inflammatory responses. nih.govnih.govdoaj.org For example, metabolomics and proteomics analyses of esophageal cells exposed to B[a]P showed significant metabolic disorders, increased reactive oxygen species (ROS) production, and alterations in protein families related to cellular viability and migration. nih.gov Similarly, a study combining metabolomics and chemical proteomics in liver cells identified cellular redox homeostasis as a key pathway affected by B[a]P. nih.gov
While these studies focus on B[a]P, the same principles can be applied to investigate the specific effects of B[a]P-1,6-dione. Future research should employ integrated multi-omics approaches to delineate the precise signaling pathways and molecular networks perturbed by B[a]P-1,6-dione exposure. This would involve:
Transcriptomics to identify genes whose expression is altered in response to B[a]P-1,6-dione.
Proteomics to characterize changes in protein expression and post-translational modifications, identifying potential protein targets.
Metabolomics to profile the global changes in endogenous metabolites, revealing disruptions in metabolic pathways. nih.gov
By integrating these datasets, researchers can construct comprehensive models of B[a]P-1,6-dione's mechanism of action, identify novel biomarkers of exposure and effect, and uncover previously unexplored biological roles. This holistic approach will be critical for a thorough assessment of the health risks associated with this specific B[a]P metabolite.
Q & A
Q. What are the established methods for synthesizing and characterizing Benzo[a]pyrene-1,6-dione?
this compound is synthesized via oxidation of benzo[a]pyrene (BaP) using cytochrome P450 enzymes or chemical oxidants like ozone. Key characterization techniques include:
Q. How is this compound analyzed in environmental samples?
Common analytical workflows involve:
Q. Table 1: Comparison of Analytical Methods
| Method | Sensitivity | Applicability | Limitations |
|---|---|---|---|
| GC-MS | High | Volatile derivatives | Derivatization needed |
| HPLC-UV | Moderate | Direct analysis | Low specificity |
| HRMS | Very High | Complex matrices | Cost-intensive |
Q. What role does this compound play in atmospheric chemistry studies?
It serves as a model compound for studying photochemical transformations of oxygenated PAHs (oxy-PAHs). Key insights include:
- Formation of semiquinone radicals during photolysis, which contribute to reactive oxygen species (ROS) generation .
- Interactions with particulate matter to form environmentally persistent free radicals (EPFRs) .
Advanced Research Questions
Q. How does the redox cycling of this compound influence its environmental impact?
The compound undergoes reversible interconversion between quinone, semiquinone, and hydroquinone states (Fig. 1, ). This redox cycling:
Q. What experimental models are used to study DNA adduct formation by this compound?
- In vitro assays : Incubate with cytochrome P450-expressing liver microsomes (e.g., rat CYP1A1) to simulate metabolic activation.
- DNA adduct profiling : Use P-postlabeling or LC-MS/MS to identify and quantify adducts like BPDE-DNA lesions .
- Cell culture models : Human lung epithelial cells (A549) to assess mutagenicity via comet assays or γ-H2AX foci detection .
Q. How can contradictory data on the mutagenicity of this compound be resolved?
Discrepancies arise from differences in metabolic activation pathways and experimental systems. Strategies include:
Q. What are the emerging methodologies for studying its environmental degradation?
Q. What safety protocols are critical when handling this compound in laboratories?
- Containment : Use Class I, Type B biosafety hoods and HEPA-filtered vacuums to prevent airborne exposure .
- Personal protective equipment (PPE) : Nitrile gloves, N95 respirators, and chemical-resistant lab coats .
- Waste disposal : Incinerate at >1000°C to prevent EPFR formation .
Key Research Gaps
- Mechanistic links between redox cycling and carcinogenicity.
- Long-term ecological impacts of EPFRs derived from this compound.
- Standardized protocols for reconciling in vitro and in vivo toxicity data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
